4-Methyl-4-phenylpiperidine hydrochloride
Overview
Description
4-Methyl-4-phenylpiperidine hydrochloride is a chemical compound with the CAS Number: 83949-37-5 . It is a solid substance and is a derivative of the phenylpiperidine class . This class of compounds plays a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Molecular Structure Analysis
The linear formula of 4-Methyl-4-phenylpiperidine hydrochloride is C12H18ClN . Its molecular weight is 211.73 .Physical And Chemical Properties Analysis
4-Methyl-4-phenylpiperidine hydrochloride is a solid substance . It is stored in an inert atmosphere at room temperature .Scientific Research Applications
Analytical Methodology
Yang et al. (2004) developed a liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for quantitative determination of a related compound, SCH 211803, in plasma. This method, which could be adapted for 4-Methyl-4-phenylpiperidine hydrochloride, provides a sensitive, specific, and reproducible way of measuring plasma concentrations to support pre-clinical studies (Yang, Wu, Clement, & Rudewicz, 2004).
Receptor Ligand Research
Ho et al. (2007) synthesized a series of 4-hydroxy-4-phenylpiperidines, which showed high affinity and functional activity at the nociceptin receptor. These compounds, including analogs of 4-Methyl-4-phenylpiperidine hydrochloride, are potential antitussive agents, indicating its potential application in receptor ligand research (Ho et al., 2007).
Neuropharmacology
Macchia et al. (2003) investigated N-n-propyl-substituted 3-aryl- and 3-cyclohexylpiperidines as partial agonists at the D4 dopamine receptor. Their findings imply that similar compounds, like 4-Methyl-4-phenylpiperidine hydrochloride, could be valuable in neuropharmacological research, especially in studying cognitive functions and emotional states (Macchia et al., 2003).
Synthesis and Application in Antifungal Drugs
Chen et al. (2019) described a robust process for synthesizing 4-Methylenepiperidine hydrochloride, a key intermediate for the antifungal drug efinaconazole. This indicates that 4-Methyl-4-phenylpiperidine hydrochloride could potentially be used in the synthesis of antifungal medications (Chen et al., 2019).
Anticonvulsant Activities
Aytemir & Çalış (2010) synthesized novel derivatives, including 3‐hydroxy‐2‐[(4‐hydroxy‐4‐phenylpiperidin‐1‐yl)methyl]‐6‐methyl‐4H‐pyran‐4‐one, with potential anticonvulsant properties. These findings suggest that 4-Methyl-4-phenylpiperidine hydrochloride derivatives could be explored for similar pharmacological applications (Aytemir & Çalış, 2010).
Safety And Hazards
Future Directions
Piperidine derivatives play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of piperidine derivatives in the pharmaceutical industry .
properties
IUPAC Name |
4-methyl-4-phenylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11;/h2-6,13H,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGHKBZVNSTOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232851 | |
Record name | 4-Methyl-4-phenylpiperidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-phenylpiperidine hydrochloride | |
CAS RN |
83949-37-5 | |
Record name | Piperidine, 4-methyl-4-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83949-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-4-phenylpiperidinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083949375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-4-phenylpiperidinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-4-phenylpiperidinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.